N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-9-13(2)17-16(10-12)27-19(21-17)24(8-7-23-6-4-5-20-23)18(25)15-11-14(3)26-22-15/h4-6,9-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFYUAJODMPOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=NOC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant biological potential. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₉H₁₈N₄OS
- Molecular Weight : Approximately 394.5 g/mol
- Structural Features : The compound contains a pyrazole moiety, a benzothiazole group, and an isoxazole ring, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. Studies demonstrate its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 31.25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .
Anticancer Activity
The anticancer potential of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been investigated through various in vitro studies. It has shown the ability to inhibit the proliferation of several cancer cell lines. For example:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Using nucleophilic substitution reactions.
- Coupling with Benzothiazole : This step is crucial for enhancing biological activity.
- Isoxazole Formation : Often achieved through cyclization reactions.
These methods utilize solvents like ethanol or dioxane and may involve catalysts to improve yields .
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Antimicrobial Screening : A study synthesized various derivatives of pyrazole-thiazole hybrids and evaluated their antimicrobial efficacy against pathogens like E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity .
- Anticancer Evaluation : Another study focused on evaluating the anticancer effects of similar compounds, revealing that derivatives could inhibit tumor growth in xenograft models, suggesting their potential for therapeutic applications in oncology .
Wissenschaftliche Forschungsanwendungen
Compound Overview
- Molecular Formula : C₁₉H₁₉N₅O₂S
- Molecular Weight : Approximately 394.5 g/mol
- Structural Features : The compound contains a pyrazole moiety, a benzothiazole group, and an isoxazole ring.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 31.25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into new antimicrobial agents.
Anticancer Activity
The anticancer potential of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been evaluated through various in vitro studies. It has demonstrated the ability to inhibit the proliferation of several cancer cell lines:
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that the compound induced apoptosis in cancer cells via modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
Antimicrobial Screening
A study synthesized various derivatives of pyrazole-thiazole hybrids and evaluated their antimicrobial efficacy against pathogens like E. coli and S. aureus. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity.
Anticancer Evaluation
Another study focused on evaluating the anticancer effects of similar compounds, revealing that derivatives could inhibit tumor growth in xenograft models. This suggests their potential for therapeutic applications in oncology.
Vergleich Mit ähnlichen Verbindungen
Key Findings:
Target Selectivity : The pyrazole and isoxazole moieties may confer selectivity for kinases (e.g., JAK or MAPK pathways), whereas Compounds y and z, with ureido and hydroperoxy groups, are more likely protease inhibitors .
Comparison with Other Isoxazole-Benzothiazole Derivatives
- 5-Methylisoxazole : Enhances metabolic stability compared to unsubstituted isoxazoles due to steric hindrance against CYP450 enzymes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis of structurally similar heterocyclic compounds (e.g., benzothiazole-pyrazole hybrids) often involves multi-step reactions. Key steps include:
- Coupling reactions : Use of nucleophilic substitution (e.g., K₂CO₃ as a base in DMF for alkylation) to attach pyrazole or isoxazole moieties to the benzothiazole core .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for solubility and reaction efficiency .
- Catalysts : Triethylamine or similar bases are used to deprotonate intermediates and accelerate amide bond formation .
- Purity control : Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing substituents on the benzothiazole and pyrazole rings .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch in the carboxamide at ~1650–1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity, especially for detecting unreacted intermediates or byproducts .
- Melting Point Analysis : Provides preliminary confirmation of crystalline purity .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway for this compound when encountering low yields or impurity issues in multi-step reactions?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. toluene), and stoichiometry using Design of Experiments (DoE) to identify optimal conditions .
- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps to minimize side reactions .
- Catalyst Optimization : Test alternative bases (e.g., NaH instead of K₂CO₃) to improve reaction efficiency .
- Scale-Up Considerations : Adjust mixing rates and heating uniformity to maintain yield consistency during large-scale synthesis .
Q. What strategies are effective in resolving contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data?
- Methodological Answer :
- Validation of Docking Models : Cross-check docking results with alternative software (e.g., AutoDock vs. Schrödinger) and validate against known crystal structures of target proteins .
- Biological Replicates : Perform dose-response assays in triplicate to account for variability in cellular models .
- Metabolic Stability Testing : Assess whether poor bioavailability (e.g., cytochrome P450 metabolism) explains discrepancies between in silico and in vivo results .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methyl vs. nitro groups) to isolate structure-activity relationships .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity profile?
- Methodological Answer :
- In Vitro Models :
- HepG2 cells : For hepatic metabolism and cytotoxicity screening .
- Caco-2 monolayers : To predict intestinal absorption and blood-brain barrier permeability .
- In Vivo Models :
- Rodent studies : Assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver/kidney histopathology) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance rates via LC-MS/MS .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement in disease pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate inter-assay variability .
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization vs. ELISA for binding affinity) .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify significant outliers .
- Environmental Factors : Control variables like cell passage number, serum batch, or incubation time to reduce noise .
Experimental Design Considerations
Q. What frameworks guide the integration of this compound into a theory-driven research project (e.g., kinase inhibition or anti-inflammatory pathways)?
- Methodological Answer :
- Conceptual Anchoring : Link hypotheses to established mechanisms (e.g., benzothiazole analogs as ATP-competitive kinase inhibitors) .
- Iterative Feedback : Use preliminary SAR data to refine synthetic priorities (e.g., focusing on substituents that enhance target binding) .
- Interdisciplinary Collaboration : Combine chemical synthesis with computational biology and proteomics for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
